molecular formula C18H13Cl2N3O2S2 B6577329 2-{[3-cyano-6-oxo-4-(thiophen-2-yl)-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}-N-(3,5-dichlorophenyl)acetamide CAS No. 375831-40-6

2-{[3-cyano-6-oxo-4-(thiophen-2-yl)-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}-N-(3,5-dichlorophenyl)acetamide

Cat. No.: B6577329
CAS No.: 375831-40-6
M. Wt: 438.4 g/mol
InChI Key: HXHRLSIRSCKRQS-UHFFFAOYSA-N
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Description

This compound is a tetrahydropyridine-based acetamide derivative featuring a thiophene moiety at the 4-position of the pyridine ring and a 3,5-dichlorophenyl group attached via an acetamide linkage. Its structural complexity arises from the integration of a cyano group at the 3-position, a ketone at the 6-position, and a sulfanyl bridge connecting the tetrahydropyridine core to the acetamide side chain.

Properties

IUPAC Name

2-[(5-cyano-2-oxo-4-thiophen-2-yl-3,4-dihydro-1H-pyridin-6-yl)sulfanyl]-N-(3,5-dichlorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13Cl2N3O2S2/c19-10-4-11(20)6-12(5-10)22-17(25)9-27-18-14(8-21)13(7-16(24)23-18)15-2-1-3-26-15/h1-6,13H,7,9H2,(H,22,25)(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXHRLSIRSCKRQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(=C(NC1=O)SCC(=O)NC2=CC(=CC(=C2)Cl)Cl)C#N)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13Cl2N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Mode of Action

It is known that the compound has shown promising cell-killing effects, particularly towards breast tumor cells. This suggests that the compound may interact with its targets in a way that inhibits cell growth or induces cell death.

Pharmacokinetics

It is known that thiophene and its derivatives are soluble in most organic solvents like alcohol and ether but insoluble in water. This could potentially affect the compound’s bioavailability and distribution within the body.

Result of Action

The compound has shown promising cell-killing effects, particularly towards breast tumor cells. This suggests that the molecular and cellular effects of the compound’s action may include the inhibition of cell growth or the induction of cell death.

Biological Activity

The compound 2-{[3-cyano-6-oxo-4-(thiophen-2-yl)-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}-N-(3,5-dichlorophenyl)acetamide is a complex heterocyclic molecule that has garnered attention for its potential biological activities. This article synthesizes research findings related to its biological efficacy, mechanisms of action, and structure-activity relationships (SAR).

Molecular Formula and Characteristics

PropertyValue
Molecular Formula C18H15Cl2N3O2S2
Molar Mass 408.35 g/mol
Melting Point 220-224 °C
Solubility Soluble in DMSO and DMF

The compound features a tetrahydropyridine ring, a thiophene moiety, and a cyano group, which contribute to its diverse reactivity and potential biological activities.

Enzyme Inhibition

The compound exhibits enzyme inhibition capabilities by binding to active sites of various enzymes. This mechanism is particularly relevant in its anticancer and antimicrobial activities. For instance, it has been shown to inhibit specific kinases involved in cancer cell proliferation.

Receptor Modulation

Receptor modulation is another critical mechanism where the compound interacts with various receptors, influencing cellular signaling pathways. This interaction can lead to altered cellular responses that may inhibit tumor growth or microbial activity.

DNA Interaction

The ability of the compound to intercalate into DNA has been documented, disrupting normal DNA function and leading to apoptosis in cancer cells. This mechanism underlines its potential as an anticancer agent.

Anticancer Activity

Recent studies have highlighted the compound's effectiveness against various cancer cell lines. For example:

  • MDA-MB-231 (Breast Cancer) : The compound exhibited significant cytotoxicity with an IC50 value of 21.6 μM.
  • A549 (Lung Cancer) : Demonstrated selective cytotoxicity with promising results in inhibiting cell growth.

Antimicrobial Activity

The compound has also shown notable antimicrobial properties against both bacterial and fungal strains. In vitro tests indicated:

  • Bacterial Inhibition : Effective against Gram-positive and Gram-negative bacteria with varying degrees of efficacy.
  • Fungal Activity : Exhibited strong antifungal activity comparable to standard antifungal agents.

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications on the thiophene ring and the dichlorophenyl group significantly influence the biological activity of the compound. Compounds with electron-withdrawing groups at specific positions on the aromatic rings generally showed enhanced activity.

Case Studies

  • Case Study on Anticancer Efficacy :
    • A study evaluated the effects of the compound on MDA-MB-231 cells, revealing a dose-dependent response leading to cell cycle arrest at the G1 phase.
  • Case Study on Antimicrobial Properties :
    • The compound was tested against Staphylococcus aureus and Candida albicans, showing a minimum inhibitory concentration (MIC) lower than that of conventional antibiotics.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural and functional attributes can be compared to several analogs documented in the literature. Key comparisons include:

Substituent Effects on Physicochemical Properties

  • N-(4-chlorophenyl)-2-((3-cyano-4,6-distyrylpyridin-2-yl)thio)acetamide (Compound 2, ): Substituents: 4-chlorophenyl (monosubstituted) vs. 3,5-dichlorophenyl (disubstituted). Yield: 85% (vs. 94–95% for hydrazinylidene derivatives in ). Melting Point: Not explicitly reported, but analogous dichlorophenyl derivatives (e.g., ) show lower melting points (~230°C), suggesting reduced crystallinity compared to monosubstituted chlorophenyl analogs .
  • 2-Cyano-N-(4-sulfamoylphenyl)acetamide derivatives (): Substituents: Varied arylhydrazine groups (e.g., 4-methylphenyl, 4-methoxyphenyl). Melting Points: 274–288°C, significantly higher than dichlorophenyl analogs, likely due to enhanced hydrogen bonding from sulfamoyl and hydrazinylidene groups .

Spectroscopic and Analytical Profiles

  • IR Spectroscopy :
    • All analogs exhibit characteristic C≡N (2212–2214 cm⁻¹) and C=O (1662–1664 cm⁻¹) stretches, confirming conserved functional groups .
  • NMR Data :
    • The dichlorophenyl group in ’s compound shows aromatic protons at δ 7.28–7.82 ppm, distinct from the upfield-shifted thiophene protons (δ 6.01–7.92 ppm in ). This reflects electronic differences between electron-withdrawing Cl and electron-donating thiophene substituents .
  • Elemental Analysis :
    • Close agreement between calculated and observed values (e.g., C: 45.29% vs. 45.36% in ) validates purity across analogs .

Tabulated Comparison of Key Analogs

Compound Core Structure Substituents Yield (%) m.p. (°C) Key Functional Groups Reference
Target Compound Tetrahydropyridine 3,5-dichlorophenyl, thiophene C≡N, C=O, S-alkyl
N-(4-chlorophenyl)-2-((3-cyano...) (Cpd 2) Pyridine 4-chlorophenyl 85 C≡N, C=O, S-alkyl
2-Cyano-N-(4-sulfamoylphenyl)acetamide (13a) Hydrazinylidene 4-methylphenyl 94 288 C≡N, C=O, SO₂NH₂
2-[(4-methyl-6-oxo-1,6-dihydropyrimidin...) Dihydropyrimidine 2,3-dichlorophenyl 80 230 C≡N, C=O, S-alkyl

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